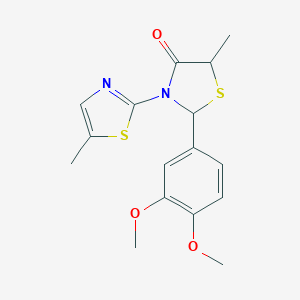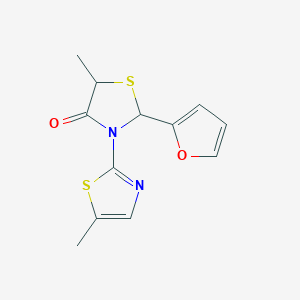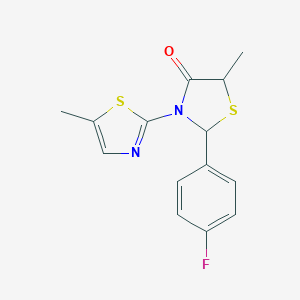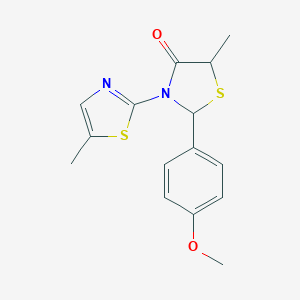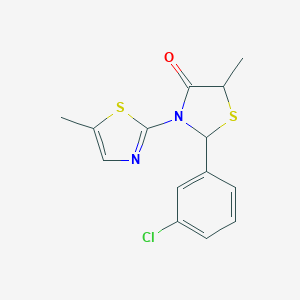![molecular formula C22H18N2O3S B277767 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B277767.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been found to modulate the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes and signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has also been found to exhibit anti-cancer effects, including the inhibition of tumor cell growth and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide. One potential area of research is the development of more efficient synthesis methods for N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide in the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a reducing agent. The resulting product is then treated with methoxyamine hydrochloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and inflammation. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of these conditions.
Propriétés
Nom du produit |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
|---|---|
Formule moléculaire |
C22H18N2O3S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-7-5-6-14(12-16)21(25)23-18-13-15(10-11-19(18)27-2)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25) |
Clé InChI |
CGILLXFSEAKQFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




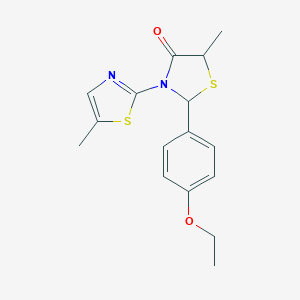
![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)

